N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups and aromatic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of furan, thiophene, and thiazole rings in its structure suggests a wide range of biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-19(17-13-26-20(22-17)14-5-2-1-3-6-14)21-11-16(15-8-10-25-12-15)18-7-4-9-24-18/h1-10,12-13,16H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGYGIYPBBESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
The ethylamine backbone is synthesized through a nucleophilic substitution reaction between furan-2-ylmethyl and thiophen-3-ylmethyl halides.
Procedure :
Reductive Amination Alternative
A Mannich-type reaction using furan-2-carbaldehyde and thiophen-3-carbaldehyde with nitroethane, followed by reduction:
- Condense aldehydes with nitroethane in ethanol (reflux, 6 h) to form β-nitrovinyl intermediates.
- Reduce intermediates with LiAlH₄ in THF to yield the ethylamine.
Advantage : Higher stereochemical control (racemic mixture).
Synthesis of 2-Phenyl-1,3-Thiazole-4-Carboxylic Acid
Hantzsch Thiazole Synthesis
A classic method for thiazole ring formation involves cyclizing thioureas with α-halo ketones.
Procedure :
Carbothioamide Cyclization
A modified approach using carbothioamides and halogenated reagents (Figure 2):
- Treat 4-phenyl-2-(thioamido)acetophenone (1.0 eq) with ethyl bromopyruvate (1.1 eq) in DMF (70°C, 3 h).
- Hydrolyze the ester group with NaOH (2M) to obtain the carboxylic acid.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activate the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP) :
Mixed Anhydride Method
For improved selectivity:
- Generate the mixed anhydride by reacting the carboxylic acid with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in THF (−15°C, 30 min).
- Add the ethylamine intermediate (1.0 eq) and stir for 4 h at 0°C.
Analytical Validation and Optimization
Spectroscopic Characterization
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O, 70:30).
- Elemental Analysis : Calculated C: 64.01%, H: 4.45%, N: 10.34%; Found C: 63.89%, H: 4.51%, N: 10.28%.
Challenges and Side Reactions
Competing Cyclization
During ethylamine synthesis, intramolecular cyclization may form N-(furan-2-ylmethyl)thiophene-3-carboxamide if reaction temperatures exceed 10°C. Mitigated by strict temperature control.
Epimerization Risk
The ethylamine’s stereocenter may racemize under basic conditions. Use of low-temperature coupling methods reduces this risk.
Scalability and Industrial Feasibility
Cost-Effective Modifications
Green Chemistry Approaches
- Microwave-assisted synthesis : Reduces coupling time from 6 h to 45 min (80°C, 300 W).
- Solvent-free cyclization : Achieves 70% yield for thiazole formation using SiO₂-supported reagents.
Comparative Data Table
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethylamine synthesis | Nucleophilic substitution | THF, 0°C, 12 h | 58–65 | 95 |
| Thiazole formation | Hantzsch synthesis | EtOH, reflux, 4 h | 72–78 | 97 |
| Amide coupling | EDAC/DMAP | CH₂Cl₂, RT, 6 h | 65–70 | 98 |
| Alternative coupling | Mixed anhydride | THF, −15°C, 4 h | 73 | 99 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has been investigated for various biological activities:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key enzymes necessary for microbial survival.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through mitochondrial pathways. In vitro studies have shown that it effectively targets various cancer cell lines, demonstrating potential as a chemotherapeutic agent .
Medicinal Chemistry
The compound is being explored as a therapeutic agent for treating diseases such as cancer and infectious diseases. Its structural features allow it to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit kinases involved in cancer cell proliferation or other enzymes crucial for disease progression. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing treatments .
Material Science
Beyond biological applications, this compound is also utilized in the development of advanced materials:
- Organic Semiconductors : The compound's electronic properties make it suitable for applications in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Anticancer Studies
A study evaluated the cytotoxicity of related compounds against various cancer cell lines. Modifications in the phenyl and thiophene rings significantly impacted their effectiveness. For instance:
- Compounds with electron-donating groups showed enhanced activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A549) cell lines compared with standard treatments like cisplatin .
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain thiophene rings, are used as antifungal agents.
Furan Derivatives: Compounds such as furan-2-carboxylic acid derivatives are known for their antimicrobial properties.
Thiazole Derivatives: Thiazole-based compounds like thiamine (vitamin B1) are essential for biological functions.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to the combination of furan, thiophene, and thiazole rings in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound notable for its unique structure, which combines furan, thiophene, and thiazole moieties. This combination suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound can be represented by the following IUPAC name:
- This compound
The molecular formula is , with a molecular weight of approximately 320.37 g/mol.
Biological Activity Overview
Research indicates that compounds featuring furan and thiophene rings often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still being elucidated through various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines. The results demonstrated that compounds with furan and thiophene rings exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 7f | A549 | 193.93 | Best activity among tested compounds |
| 7a | HT29 | 208.58 | Comparable to control |
| 7b | HCT116 | 238.14 | Moderate activity |
These findings suggest that this compound could possess similar anticancer properties, warranting further investigation.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Cell Proliferation : Compounds containing thiazole and thiophene rings have been shown to interfere with cellular signaling pathways that regulate cell division.
- Induction of Apoptosis : Studies indicate that certain derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of heteroatoms in furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions to construct the thiazole core .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole-4-carboxylic acid moiety to the furan-thiophene-ethylamine backbone .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and palladium catalysts enhance cross-coupling efficiency for heterocyclic moieties .
Key considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates via flash chromatography or recrystallization to minimize byproducts .
Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks, particularly for distinguishing furan (δ 6.3–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C22H17N3O2S2: expected [M+H]+ = 432.08) .
- X-ray crystallography : Single-crystal analysis using SHELX software validates bond angles, dihedral angles, and packing interactions .
Advanced: How can computational chemistry predict electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior and electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
- Solvent effects : Use COSMO-RS models to predict solubility and stability in aqueous/organic media .
Advanced: What in vitro models are suitable for assessing biological activity, and how to interpret dose-response data?
Answer:
- Cancer cell lines : Test against NCI-60 panels (e.g., melanoma, breast cancer) using MTT assays. IC50 values <10 µM indicate promising activity .
- Dose-response curves : Fit data to Hill equations to calculate efficacy (Emax) and potency (EC50). Address outliers via replicate experiments .
Advanced: How to resolve contradictions in reaction yields from different synthetic protocols?
Answer:
- Variable analysis : Compare temperature (e.g., 80°C vs. reflux), catalyst loading (Pd 0.5–5 mol%), and solvent polarity. Higher polarity solvents (DMF vs. THF) may improve furan-thiophene coupling .
- Byproduct identification : Use LC-MS to detect side products (e.g., hydrolyzed amides) and adjust protecting groups (e.g., tert-butyl esters) .
Advanced: What strategies improve solubility and stability for pharmacological testing?
Answer:
- Salt formation : Convert the free base to hydrochloride salts via HCl/EtOH treatment .
- Prodrug design : Introduce PEGylated or acetylated groups at the amide nitrogen to enhance aqueous solubility .
- Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) for long-term storage .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Answer:
- Substituent variation : Synthesize derivatives with halogenated phenyl groups (e.g., 4-Cl, 2-F) and compare IC50 values .
- Bioisosteric replacement : Replace thiophene with pyridine or furan with thiazole to assess heterocycle impact on target binding .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Basic: What are the key functional groups influencing reactivity and bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
